![molecular formula C15H21IO B13077318 ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexyl group, which is further substituted with an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methyl-substituted cyclohexyl derivative.
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Scientific Research Applications
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene involves its interaction with molecular targets through its iodomethyl group. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- ({[1-(Chloromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Bromomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Fluoromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where iodine’s properties are advantageous, such as in radiolabeling for medical imaging.
Properties
Molecular Formula |
C15H21IO |
|---|---|
Molecular Weight |
344.23 g/mol |
IUPAC Name |
[1-(iodomethyl)-4-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21IO/c1-13-7-9-15(12-16,10-8-13)17-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI Key |
QBKRFGQVGFYWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


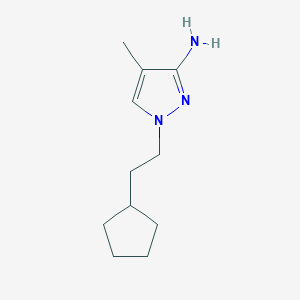
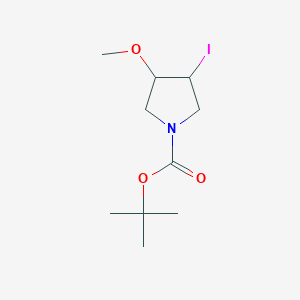
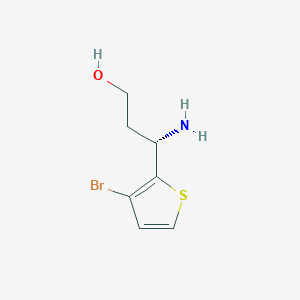
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
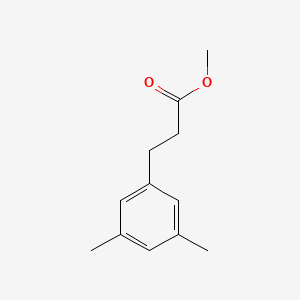
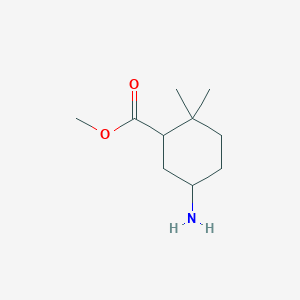


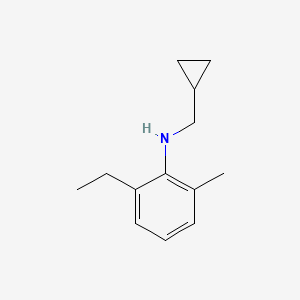
![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
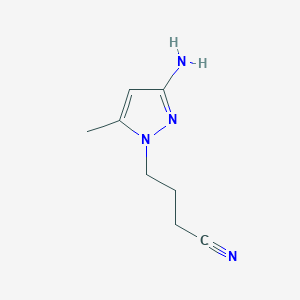
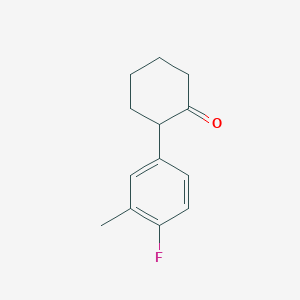
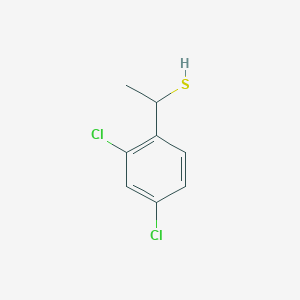
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
